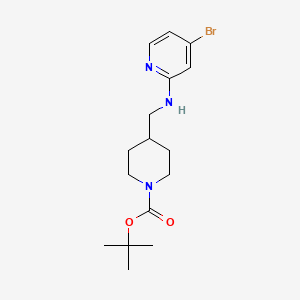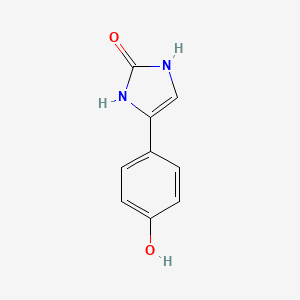
4-(4-hydroxyphenyl)-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxyphenyl)-1H-imidazol-2(3H)-one is a chemical compound known for its unique structure and properties. It features an imidazole ring substituted with a hydroxyphenyl group, making it a compound of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-hydroxyphenyl)-1H-imidazol-2(3H)-one typically involves the reaction of 4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Hydroxyphenyl)-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Ethers or esters of the hydroxyphenyl group.
Scientific Research Applications
4-(4-Hydroxyphenyl)-1H-imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group plays a crucial role in these interactions, often forming hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, the imidazole ring can participate in π-π stacking interactions, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
4-Hydroxyphenylacetic acid: Similar hydroxyphenyl group but lacks the imidazole ring.
4-Hydroxyphenylpyruvic acid: Contains a hydroxyphenyl group and a keto group, differing in structure and reactivity.
4-Hydroxyphenylalanine (Tyrosine): An amino acid with a hydroxyphenyl group, differing in its biological role and properties.
Uniqueness: 4-(4-Hydroxyphenyl)-1H-imidazol-2(3H)-one is unique due to the presence of both the hydroxyphenyl group and the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C9H8N2O2/c12-7-3-1-6(2-4-7)8-5-10-9(13)11-8/h1-5,12H,(H2,10,11,13) |
InChI Key |
ALPSPZYCUHHCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


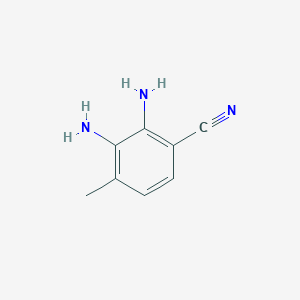
![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)



![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)
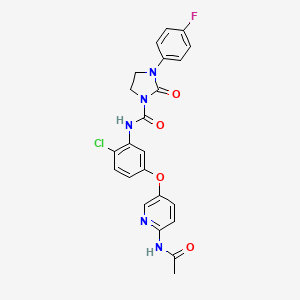
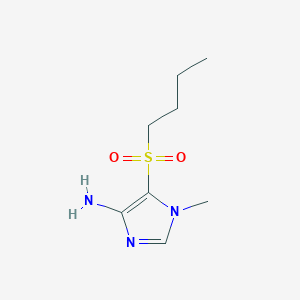
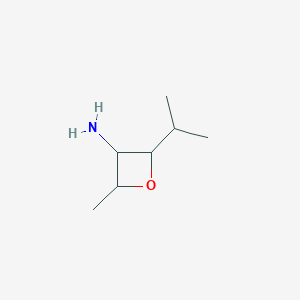
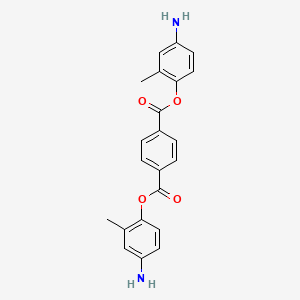
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

